Cas no 1342757-17-8 (2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol)

2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1077370
- 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
- CS-0354653
- 1342757-17-8
- 1H-1,2,4-Triazole-5-ethanol, β-amino-1-methyl-3-propyl-
-
- インチ: 1S/C8H16N4O/c1-3-4-7-10-8(6(9)5-13)12(2)11-7/h6,13H,3-5,9H2,1-2H3
- InChIKey: JTTLFTFEFJFHKU-UHFFFAOYSA-N
- SMILES: OCC(C1=NC(CCC)=NN1C)N
計算された属性
- 精确分子量: 184.13241115g/mol
- 同位素质量: 184.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 155
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77Ų
- XLogP3: -0.6
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- Boiling Point: 415.3±55.0 °C(Predicted)
- 酸度系数(pKa): 12.02±0.10(Predicted)
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1077370-0.25g |
2-amino-2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1342757-17-8 | 95% | 0.25g |
$1156.0 | 2023-10-28 | |
Enamine | EN300-1077370-1g |
2-amino-2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1342757-17-8 | 95% | 1g |
$1256.0 | 2023-10-28 | |
Enamine | EN300-1077370-10g |
2-amino-2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1342757-17-8 | 95% | 10g |
$5405.0 | 2023-10-28 | |
Enamine | EN300-1077370-0.05g |
2-amino-2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1342757-17-8 | 95% | 0.05g |
$1056.0 | 2023-10-28 | |
Enamine | EN300-1077370-1.0g |
2-amino-2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1342757-17-8 | 1g |
$1256.0 | 2023-06-10 | ||
Enamine | EN300-1077370-0.5g |
2-amino-2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1342757-17-8 | 95% | 0.5g |
$1207.0 | 2023-10-28 | |
Enamine | EN300-1077370-0.1g |
2-amino-2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1342757-17-8 | 95% | 0.1g |
$1106.0 | 2023-10-28 | |
Enamine | EN300-1077370-5.0g |
2-amino-2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1342757-17-8 | 5g |
$3645.0 | 2023-06-10 | ||
Enamine | EN300-1077370-10.0g |
2-amino-2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1342757-17-8 | 10g |
$5405.0 | 2023-06-10 | ||
Enamine | EN300-1077370-2.5g |
2-amino-2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1342757-17-8 | 95% | 2.5g |
$2464.0 | 2023-10-28 |
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol 関連文献
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-olに関する追加情報
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol (CAS No. 1342757-17-8): A Comprehensive Overview
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol, also known by its CAS number 1342757-17-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino alcohols and features a unique triazolyl moiety, which imparts distinct chemical and biological properties. The compound's structure and functional groups make it a promising candidate for various applications, particularly in the development of new therapeutic agents.
The chemical structure of 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol consists of an amino group (-NH2) and a hydroxyl group (-OH) attached to a central carbon atom, which is also bonded to a 1-methyl-3-propyl-1H-1,2,4-triazolyl ring. The triazolyl ring is known for its stability and ability to form strong hydrogen bonds, which can enhance the compound's interactions with biological targets. The presence of the amino and hydroxyl groups further contributes to its solubility and reactivity, making it a versatile building block in organic synthesis.
In recent years, 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its use as an intermediate in the synthesis of antifungal agents. The triazolyl moiety is a common structural feature in many antifungal drugs, such as fluconazole and itraconazole, which are widely used to treat fungal infections. Studies have shown that compounds containing this moiety exhibit potent antifungal activity against a range of pathogenic fungi.
Beyond antifungal properties, 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has also been investigated for its potential as an antiviral agent. Research has demonstrated that certain derivatives of this compound can inhibit the replication of viral pathogens, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves the disruption of viral enzymes essential for replication, making it a valuable lead compound for further drug development.
The pharmacological profile of 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-y l)ethan - 1 - ol has been extensively studied in both in vitro and in vivo models. In vitro studies have shown that the compound exhibits low cytotoxicity towards mammalian cells while demonstrating high efficacy against target pathogens. This favorable safety profile makes it an attractive candidate for clinical development. Preclinical studies have also evaluated its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies have provided valuable insights into the compound's behavior in biological systems and have guided the optimization of its formulation for therapeutic use.
The synthesis of 2-Amino - 2 - ( 1 - methyl - 3 - propy l - 1H - 1 , 2 , 4 - triazol - 5 - yl ) ethan - 1 - ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate amine with a haloalkanol followed by cyclization to form the triazolyl ring. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in synthetic methods have led to more efficient and environmentally friendly processes for producing this compound on a larger scale.
In addition to its direct therapeutic applications, 2-Amino - 2 - ( 1 - methyl - 3 - propy l - 1H - 1 , 2 , 4 - triazol - 5 - yl ) ethan - 1 - ol has been explored as a scaffold for developing novel drug candidates. By modifying the functional groups attached to the central carbon atom or substituting different moieties on the triazolyl ring, researchers have synthesized a range of derivatives with enhanced biological activity and improved pharmacological properties. These efforts have led to the identification of several promising lead compounds that are currently undergoing further evaluation in preclinical studies.
The future prospects for 2-Amino - 2 - ( 1 - methyl - 3 - propy l - 1H - 1 , 2 , 4 - triazol - 5 - yl ) ethan - 1 - ol are promising. Ongoing research aims to optimize its structure for specific therapeutic targets and to develop more effective formulations for clinical use. Additionally, there is growing interest in exploring its potential as a platform molecule for combinatorial chemistry approaches, which could accelerate the discovery of new drugs with diverse therapeutic applications.
In conclusion, 2-Amino - 2 -( 1-methyl – 3 – propy l – 1H – 1 , 2 , 4 – triazol – yl ) ethan – ol (CAS No. 1342757 – 08 ) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile biological properties make it a valuable tool for developing new therapeutic agents against various diseases. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play an increasingly important role in advancing healthcare solutions.
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